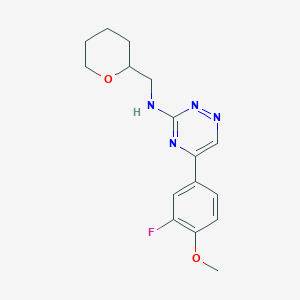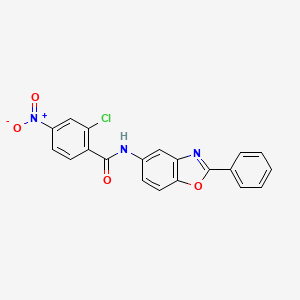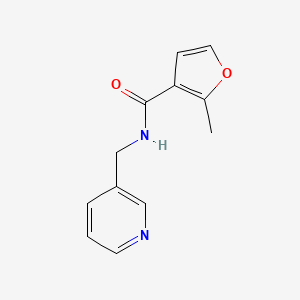
4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol, also known as MNP, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of propargyl alcohol and has been shown to have unique properties that make it useful in a variety of research applications.
作用機序
The mechanism of action of 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol involves its ability to bind to specific proteins and disrupt their function. 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol has been shown to bind to the active site of certain enzymes, inhibiting their activity. This mechanism of action has been used to study the function of enzymes involved in a variety of biological processes.
Biochemical and Physiological Effects:
4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the key advantages of using 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol in lab experiments is its ability to selectively bind to certain proteins. This can be useful for studying protein-protein interactions and the function of specific enzymes. However, one limitation of using 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol is its potential toxicity. 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol. One area of interest is the development of 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol-based therapeutics for the treatment of cancer and inflammatory diseases. Another area of interest is the use of 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol as a tool for studying protein-protein interactions in complex biological systems. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol and its potential toxicity in different cell types.
合成法
The synthesis of 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol involves the reaction of 3-nitrobenzaldehyde with propargyl alcohol in the presence of a base catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism to produce 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol. This synthesis method has been optimized to produce high yields of pure 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol.
科学的研究の応用
4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol has been studied for its potential applications in a variety of scientific research areas, including biochemistry, pharmacology, and medicinal chemistry. One of the key applications of 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol is as a tool for studying protein-protein interactions. 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol has been shown to selectively bind to certain proteins, which can be used to study their interactions with other proteins or small molecules.
特性
IUPAC Name |
4-methyl-1-(3-nitrophenyl)pent-2-yne-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-12(2,15)7-6-11(14)9-4-3-5-10(8-9)13(16)17/h3-5,8,11,14-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBHOBUEIOXYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(C1=CC(=CC=C1)[N+](=O)[O-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(3-nitrophenyl)pent-2-yne-1,4-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,4-dimethoxybenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5970880.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-(phenyldiazenyl)aniline](/img/structure/B5970892.png)

![ethyl 3-(4-methoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoate](/img/structure/B5970904.png)
![(3'R*,4'R*)-1'-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5970905.png)

![1-methyl-4-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B5970919.png)
![1-(3-bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5970925.png)
![2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B5970930.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5970937.png)

![N-(3-fluoro-4-methylbenzyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5970940.png)

